4-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5OS/c14-9-4-12(21-8-9)13(20)16-5-10-7-19(18-17-10)11-2-1-3-15-6-11/h1-4,6-8H,5H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLSBFFYUCBGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amide Formation: The final step involves coupling the brominated thiophene with the triazole derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazole and pyridine rings.
Coupling Reactions: The amide bond formation is a key reaction in the synthesis of this compound, often facilitated by coupling reagents.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Cycloaddition: Copper(I) salts, azides, alkynes.
Coupling: EDCI, HOBt, DMF (dimethylformamide) as solvent.
Major Products
Substituted Thiophenes: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions involving the triazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
- The carboxamide vs. sulfonamide distinction (target compound vs.
- Triazole substitution : The target compound’s 1,2,3-triazole-pyridine hybrid contrasts with 1,2,4-triazole in , affecting ring planarity and dipole moments.
- Piperidine vs. triazole (target vs. ): The piperidine-cyclopropylsulfonyl group in introduces conformational flexibility and sulfonyl-based polarity, which may enhance solubility compared to the rigid triazole-pyridine system.
Electronic and Steric Effects
- Bromine Position : The target compound’s 4-bromo substitution on thiophene differs from the 5-bromo in , altering steric hindrance and electronic distribution. Bromine at position 4 may direct electrophilic substitution reactions differently.
- Pyridine Substitution : The pyridin-3-yl group in the target compound vs. 4-methylpyridin-2-yl in modifies π-π stacking and hydrogen-bonding interactions with biological targets.
Crystallographic and Structural Analysis
- Tools : SHELX and WinGX/ORTEP are widely used for small-molecule refinement. For example, the crystal structure of a pyrazole-carboxamide analogue () was resolved with an R factor of 0.029, demonstrating high precision.
- Target Compound : If crystallized, its triazole-pyridine moiety may form intramolecular hydrogen bonds (N–H···N), influencing conformation and packing efficiency, as seen in similar triazole-containing structures .
Physicochemical Properties
- Molecular Weight : Analogues range from 349.4 () to 407.4 g/mol (). The target compound likely falls within this range, with bromine contributing significantly.
- Solubility : The pyridine-triazole system may confer moderate aqueous solubility, whereas the cyclopropylsulfonyl-piperidine in could enhance solubility due to polar sulfonyl groups.
Q & A
Q. What are the recommended synthetic routes for preparing 4-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide?
The compound’s synthesis typically involves multi-step processes. A common approach is copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by coupling reactions to introduce the thiophene-carboxamide and bromophenyl groups. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement. For example, highlights CuAAC’s high specificity for triazole formation, while emphasizes S-alkylation for thioether bond stabilization. Purification often employs column chromatography or recrystallization, validated via NMR and mass spectrometry .
Q. How can researchers structurally characterize this compound to confirm its identity?
Key analytical techniques include:
- 1H/13C NMR : To verify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C17H12BrN5OS requires exact mass 421.9964).
- X-ray crystallography : For absolute configuration determination, as demonstrated in for analogous triazole-carboxamide structures.
- FT-IR : To identify functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹). Cross-referencing with PubChem data () ensures consistency .
Q. What preliminary biological screening assays are appropriate for this compound?
Initial screening should focus on:
- Antimicrobial Activity : Using microdilution assays (MIC/MBC) against Gram-positive/negative bacteria ().
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values.
- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or proteases linked to disease pathways. notes triazole-thiophene hybrids’ affinity for kinase targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound purity. Strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations.
- Metabolic Stability Tests : Assess liver microsomal degradation to rule out false negatives.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding modes with structurally similar active/inactive analogs (). If docking contradicts experimental IC50 values, consider allosteric binding or off-target effects .
Q. What methodologies optimize reaction yields for large-scale synthesis?
Advanced optimization employs Design of Experiments (DoE) ():
- Factorial Design : Test variables (catalyst loading, temperature, solvent) to identify critical parameters.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Cu(I) concentration vs. reaction time).
- Process Analytical Technology (PAT) : Real-time monitoring via in-situ FT-IR or HPLC to minimize byproducts. ’s ICReDD framework integrates computational reaction path searches to reduce trial-and-error .
Q. How can the compound’s mechanism of action be elucidated against specific biological targets?
Mechanistic studies require:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) to purified targets (e.g., EGFR kinase).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- RNA Sequencing : Identify differentially expressed genes post-treatment to map signaling pathways. ’s molecular docking data can guide target selection .
Q. What strategies address solubility challenges in in vivo studies?
Poor aqueous solubility is common for lipophilic heterocycles. Solutions include:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) transiently.
- Nanoparticle Formulation : Use PLGA or liposomal carriers to enhance bioavailability.
- Co-Crystallization : Partner with co-formers (e.g., succinic acid) to improve dissolution rates. ’s fluorophenyl analogs show improved solubility via halogen bonding .
Data Contradiction and Validation
Q. How should researchers validate conflicting computational vs. experimental binding affinities?
- Alchemical Free Energy Calculations (FEP) : Compare predicted vs. experimental ΔG values for binding.
- Mutagenesis Studies : If docking suggests a key residue interaction (e.g., Lys123 in kinase ATP pocket), alanine-scanning mutagenesis can test its role.
- Crystallography : Resolve ligand-target co-crystal structures to confirm binding poses (e.g., ’s X-ray data) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
